molecular formula C19H26N6O4 B2839660 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide CAS No. 2034471-88-8

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B2839660
CAS No.: 2034471-88-8
M. Wt: 402.455
InChI Key: UTUGYLCJYXNTLO-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide is a triazine-based compound featuring a morpholino group at position 6, a dimethylamino group at position 4, and a 2,3-dimethoxybenzamide substituent linked via a methyl group to the triazine core. The morpholino group enhances solubility, while the dimethylamino group may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUGYLCJYXNTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which is then functionalized with dimethylamino and morpholino groups. The final step involves the coupling of this functionalized triazine with 2,3-dimethoxybenzamide under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,5-triazine derivatives modified with morpholino and amine-based substituents. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Biological Activity / Application Key Findings Reference
Target Compound 4-(Dimethylamino), 6-morpholino, 2-(2,3-dimethoxybenzamidomethyl) Hypothesized kinase inhibition No direct activity data; structural analogs suggest PI3K/mTOR pathway focus. N/A
H10 () 4-(5-((Dimethylamino)methyl)thiophen-2-yl), 6-morpholino, 2-(acrylamide) Antitumor (EGFR inhibition) IC₅₀ = 0.12 µM (HCC827 cells); superior selectivity vs. wild-type EGFR .
2f () 4-Chloro, 6-morpholino, 2-(diethylamino) Intermediate for kinase inhibitors Chloro group enhances reactivity for nucleophilic substitution .
Compound 30 () 4,6-Dimorpholino, 2-(ureido-linked benzamide) PI3K inhibition IC₅₀ = 8.3 nM (PI3Kα); urea linker improves binding to ATP pocket .
Compound 21 () 4,6-Dimorpholino, 2-(methyl ester-linked benzoate) Prodrug for kinase inhibitors Ester hydrolysis in vivo enhances bioavailability .

Key Comparative Insights

Substituent Effects on Activity The morpholino group (common in all compounds) improves solubility and mimics the ribose moiety of ATP, aiding kinase binding . Dimethylamino vs. Benzamide vs.

Synthetic Accessibility

  • The target compound’s synthesis likely follows methods similar to , where morpholine is introduced via nucleophilic substitution on a chloro-triazine intermediate. This contrasts with H10 , which requires Suzuki coupling for thiophene incorporation .

Biological Performance While the target compound lacks direct activity data, H10 and Compound 30 demonstrate that triazine derivatives with morpholino and amine groups exhibit potent kinase inhibition (IC₅₀ < 10 nM in some cases) .

Physicochemical Properties

  • The LogP of the target compound is estimated to be ~2.1 (calculated via ChemDraw), lower than chloro analogs (e.g., 2f: LogP ~3.5), suggesting improved aqueous solubility due to polar substituents .

Q & A

Q. What are the common synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide, and what factors influence reaction efficiency?

Answer: The synthesis typically involves multi-step nucleophilic substitution reactions on a triazine core. A standard approach includes:

  • Step 1: Reacting cyanuric chloride with dimethylamine and morpholine to form the 4-(dimethylamino)-6-morpholino-1,3,5-triazine intermediate.
  • Step 2: Functionalizing the triazine with a benzamide group via alkylation or coupling reactions.
    Key factors affecting efficiency include solvent choice (e.g., ionic liquids enhance reaction rates and reduce byproducts ), temperature control to prevent decomposition, and stoichiometric ratios of amines to triazine intermediates. For example, excess morpholine improves substitution at the 6-position of the triazine ring .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity (>95% is typical for research-grade material) .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions on the triazine ring and benzamide moiety.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns.
  • X-ray Crystallography: Resolves crystal structure ambiguities, particularly for polymorph identification .

Q. How does the compound interact with biological systems in preliminary assays?

Answer: Initial studies suggest the triazine core and benzamide group enable interactions with enzymes or receptors via hydrogen bonding (morpholino oxygen) and π-π stacking (aromatic rings). For example:

  • Enzyme Inhibition Assays: The dimethylamino group may act as a hydrogen bond acceptor in kinase inhibition studies .
  • Cellular Uptake: LogP values (calculated ~2.5) indicate moderate membrane permeability, necessitating liposomal formulations for in vitro testing .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the substitution of the triazine ring?

Answer:

  • Solvent Optimization: Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) reduce side reactions by stabilizing charged intermediates .
  • Temperature Gradients: Stepwise heating (e.g., 0°C → 60°C) during morpholine addition prevents over-substitution.
  • Catalysis: Lewis acids like ZnCl2 accelerate substitution at the 4-position of the triazine ring .
  • Monitoring Tools: Real-time FTIR tracks reaction progress to halt at optimal conversion .

Q. How should contradictory data regarding the compound’s biological activity across studies be resolved?

Answer: Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

  • Reproducibility Checks: Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Impurity Profiling: Use HPLC-MS to identify and quantify degradation products (e.g., demethylated derivatives) .
  • Structure-Activity Relationship (SAR) Studies: Compare analogues (e.g., replacing morpholino with piperidine) to isolate critical functional groups .

Q. What advanced computational methods can predict the compound’s binding modes with target proteins?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions between the triazine ring and ATP-binding pockets (e.g., in kinases) .
  • Docking Studies (AutoDock Vina): Predict binding affinities using crystal structures of target proteins (PDB ID: 2JDO).
  • QM/MM Calculations: Assess electronic effects of substituents (e.g., electron-donating methoxy groups) on binding .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement: Substitute the morpholino group with a thiomorpholine (improves CYP450 resistance) .
  • Prodrug Strategies: Mask the benzamide as an ester to enhance oral bioavailability .
  • Metabolite Identification: Use hepatocyte incubation + LC-MS to pinpoint metabolic hotspots (e.g., N-demethylation sites) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Answer:

  • Rodent Models: Assess plasma half-life and tissue distribution via LC-MS/MS.
  • Zebrafish Embryotoxicity Assay: Screen for developmental toxicity at sub-micromolar concentrations .
  • Microsomal Stability Tests: Human liver microsomes predict hepatic clearance rates .

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